Chiisanoside

Description

Overview of Chiisanoside as a Natural Product Research Target

Chiisanoside stands out as a significant natural product research target due to its broad spectrum of reported pharmacological effects. Academic investigations have revealed its potential in several areas:

Anti-obesity Activity: Chiisanoside functions as a lipase (B570770) inhibitor, effectively suppressing fat absorption in vivo. Studies have shown its ability to decrease plasma triglyceride levels and increase undigested triglycerides in the intestinal lumen after oil gavage in mice, suggesting its role in preventing obesity pharmaffiliates.com.

Anti-tumor Activity: Research indicates that Chiisanoside exhibits anti-tumor effects by promoting apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors). It has been observed to reduce plasma vascular endothelial growth factor (VEGF) levels in tumor-bearing mice, thereby suppressing tumor growth c19early.orgnih.gov.

Anti-inflammatory Effects: Chiisanoside has demonstrated anti-inflammatory properties, including the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production pharmaffiliates.com.

Antioxidant Activity: It exhibits antioxidant capabilities by inhibiting xanthine (B1682287) oxidase activity and enhancing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase, and catalase pharmaffiliates.com.

Anti-rotaviral Activity: Chiisanoside has shown potent anti-rotaviral activity pharmaffiliates.com.

Other Activities: Additional reported activities include anti-platelet aggregation, anti-depressant effects, neuroprotective properties (e.g., restoring PGC-1α expression), hepatoprotective effects, and protective effects against cisplatin-induced ototoxicity.

The diverse biological activities of Chiisanoside make it a compelling subject for further research into its mechanisms of action and potential therapeutic applications.

Significance of Chiisanoside within Triterpenoid (B12794562) Saponin (B1150181) Research

Chiisanoside is classified as a triterpenoid saponin, specifically a lupane (B1675458) triterpenoid saponin nih.gov. Triterpenoid saponins (B1172615) are a broad class of high-molecular-weight natural compounds characterized by a non-polar triterpenoid moiety (typically with 27 to 30 carbons) and a polar sugar moiety (glycone) attached to a sapogenin (aglycone) structure c19early.org. These compounds are widely distributed across more than 100 plant families and are also found in marine organisms c19early.org.

The significance of Chiisanoside within triterpenoid saponin research stems from several aspects:

Structural Features: As a lupane-type triterpenoid saponin, Chiisanoside possesses a distinct pentacyclic triterpene core. Its specific glycosylation pattern, involving multiple sugar units, contributes to its unique physicochemical properties and biological activities chem960.com.

Bioactivity Profile: Like many other triterpenoid saponins, Chiisanoside exhibits a range of therapeutic effects, including anti-obesity, anti-cancer, and anti-angiogenesis activities c19early.org. This aligns with the recognized therapeutic potential of saponins as promising candidates for treating complex diseases c19early.org.

Metabolic Transformation: Academic studies have investigated the metabolic pathways of Chiisanoside. For instance, hydrolysis in alkaline solutions or by human intestinal bacteria yields its aglycone, chiisanogenin (B1258925) (PubChem CID: 154812525) pharmaffiliates.com. Interestingly, the biological activities can differ between the saponin and its aglycone; for example, chiisanogenin has shown superior in vitro cytotoxicity and more potent inhibition of H+/K+ ATPase compared to Chiisanoside, while Chiisanoside demonstrated stronger anti-rotaviral activity pharmaffiliates.com. This highlights the importance of studying both the glycosylated and deglycosylated forms in triterpenoid saponin research.

Contextualization within Natural Product Discovery and Development Paradigms

The study of Chiisanoside is deeply embedded within the broader paradigms of natural product discovery and development. Natural products have historically served as invaluable sources of therapeutic agents and continue to offer structural diversity for novel drug candidates. Chiisanoside, with its multifaceted biological activities, exemplifies the potential of natural compounds as lead structures for pharmaceutical development.

The research into Chiisanoside aligns with modern natural product discovery efforts through systematic methodologies:

Isolation and Purification: Researchers isolate Chiisanoside from its natural sources, primarily Acanthopanax sessiliflorus leaves, using techniques such as ethanol (B145695) or methanol (B129727) extraction followed by column chromatography.

Structural Elucidation: The precise chemical structure of Chiisanoside is determined through advanced spectroscopic methods, which are crucial for understanding its properties and for potential chemical modifications.

Bioactivity-Guided Fractionation and Screening: The diverse biological activities of Chiisanoside are identified through rigorous in vitro and in vivo screening assays. These include assessments of pancreatic lipase inhibition, cytotoxicity against various cancer cell lines, modulation of inflammatory mediators, antioxidant capacity, and anti-rotaviral effects pharmaffiliates.com.

Pharmacokinetic Studies: Investigations into the pharmacokinetics of Chiisanoside in animal models, such as rats, have revealed characteristics like fast absorption and rapid elimination. Notably, studies indicate that Chiisanoside is not absorbed into the plasma but exerts its anti-obesity effects by inhibiting fat absorption directly in the small intestine.

Derivative Development: Academic research extends to synthesizing and evaluating Chiisanoside derivatives to identify compounds with enhanced or more targeted biological activities. For instance, modifications based on the Chiisanoside structure have been explored to find candidate drugs with superior activity against cisplatin-induced ototoxicity. This approach underscores the role of natural products as scaffolds for generating new molecular entities with improved pharmacological potential.

These comprehensive research efforts position Chiisanoside as a significant natural product in the ongoing quest for new therapeutic agents, contributing to the understanding of complex biological systems and the development of novel pharmaceuticals.

Properties

Molecular Formula |

C48H74O19 |

|---|---|

Molecular Weight |

955.1 g/mol |

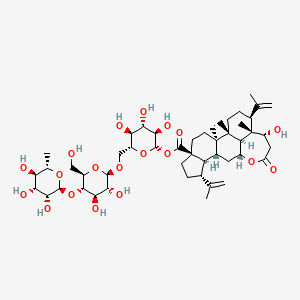

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,9R,10R,12R,16R,17S,18S,21S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate |

InChI |

InChI=1S/C48H74O19/c1-19(2)22-9-12-48(14-13-45(6)24(30(22)48)15-25-40-46(45,7)11-10-23(20(3)4)47(40,8)28(50)16-29(51)63-25)44(60)67-43-37(58)34(55)32(53)27(65-43)18-61-41-38(59)35(56)39(26(17-49)64-41)66-42-36(57)33(54)31(52)21(5)62-42/h21-28,30-43,49-50,52-59H,1,3,9-18H2,2,4-8H3/t21-,22-,23-,24+,25+,26+,27+,28+,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40-,41+,42-,43-,45+,46+,47+,48-/m0/s1 |

InChI Key |

JVLBOZIUMGNKQW-JBPVHNHLSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6C[C@@H]7[C@H]8[C@]([C@@]6(CC5)C)(CC[C@H]([C@@]8([C@@H](CC(=O)O7)O)C)C(=C)C)C)C(=C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CC7C8C(C6(CC5)C)(CCC(C8(C(CC(=O)O7)O)C)C(=C)C)C)C(=C)C)O)O)O)CO)O)O)O |

Synonyms |

chiisanoside |

Origin of Product |

United States |

Natural Occurrence and Distribution of Chiisanoside

Phytogeographical Distribution of Chiisanoside-Containing Species

The primary plant sources of chiisanoside, particularly species belonging to the Acanthopanax genus, are predominantly distributed across East Asia. Acanthopanax sessiliflorus, a key source of chiisanoside, is indigenous to Korea, China, and Japan guidetopharmacology.org. Similarly, Acanthopanax senticosus (also known as Eleutherococcus senticosus), a well-recognized medicinal plant, is found in China, Korea, Russia, and Japan, with significant concentrations in the Heilongjiang, Jilin, and Liaoning provinces of Northeast China fishersci.at. Other Acanthopanax species reported to contain chiisanoside, such as A. chiisanensis, A. divaricatus, A. koreanum, A. senticosus var. subinermis, A. seoulense, and A. divaricatus f. flavi-flos, also share this East Asian phytogeographical range nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikimedia.orgfishersci.ca.

Distribution and Accumulation in Plant Parts (e.g., leaves, fruits, stem bark, roots)

Chiisanoside is distributed unevenly throughout different parts of Acanthopanax species, including the leaves, fruits, stems, and roots guidetopharmacology.orgwikipedia.org. It is considered a main component of Acanthopanax sessiliflorus leaves wikidata.orgresearchgate.net and has been isolated from the leaves of Acanthopanax chiisanensis wikidata.orgwikidata.org and Acanthopanax senticosus frontiersin.orgthegoodscentscompany.com. Triterpene saponins (B1172615), a class of compounds that includes chiisanoside, are major constituents found in the leaves, fruits, shoots, and roots of Eleutherococcus senticosus wikipedia.org.

Research has specifically quantified chiisanoside in various plant parts:

Table 1: Chiisanoside Content in Different Parts of Acanthopanax Species (mg/g dried samples)

| Species | Fruit (mg/g) fishersci.ca | Stem (mg/g) wikipedia.org | Root (mg/g) wikipedia.org |

| Acanthopanax chiisanensis | 7.480 | N/A | N/A |

| Acanthopanax divaricatus | 4.414 | 0.006 | 0.004 |

| Acanthopanax koreanum | 0.774 | 0.007 | 0.004 |

| Acanthopanax senticosus | 0.494 | 0.005 | 0.003 |

| Acanthopanax sessiliflorus | 3.209 | 0.012 | 0.006 |

Note: N/A indicates data not available in the provided sources for that specific plant part.

Quantitative Variation Across Different Acanthopanax Species and Ecotypes

The concentration of chiisanoside varies significantly among different Acanthopanax species and even within different ecotypes. High-performance liquid chromatography (HPLC) analysis has enabled the classification of Acanthopanax species into groups based on their chiisanoside content wikipedia.orgwikimedia.org. Species like Acanthopanax senticosus and Acanthopanax koreanum are characterized by low concentrations of chiisanoside, while Acanthopanax senticosus f. inermis, Acanthopanax divaricatus var. albeofructus, and Acanthopanax chiisanensis exhibit high concentrations wikipedia.orgwikimedia.org.

Detailed quantitative findings highlight this variation:

Table 2: Chiisanoside Content in Leaves of Various Acanthopanax Species

| Species | Chiisanoside Content (%) | Source |

| Acanthopanax divaricatus | 9.190% | wikipedia.org |

| Acanthopanax senticosus var. subinermis | 8.767% | wikipedia.org |

| Acanthopanax divaricatus f. distigmatis | 8.743% | wikipedia.org |

Table 3: Chiisanoside Content in Berries of Selected Acanthopanax Species

| Species | Chiisanoside Content (%) | Source |

| Acanthopanax senticosus var. subinermis | 8.434% | nih.gov |

| Acanthopanax seoulense | 0.94% | nih.gov |

| Acanthopanax divaricatus f. flavi-flos | 0.798% | nih.gov |

Beyond genetic factors, the phytochemical content, including chiisanoside levels, can also be influenced by environmental factors such as soil composition, soil management practices, climate, and pollutants thegoodscentscompany.com.

Extraction and Isolation Methodologies for Chiisanoside Research

Traditional and Modern Extraction Techniques

The initial step in isolating Chiisanoside involves extracting it from the plant matrix. Both conventional and modern methods have been utilized, each with distinct advantages and efficiencies.

Conventional Solvent Extraction Methods (e.g., Maceration, Percolation, Soxhlet Extraction)

Conventional solvent extraction remains a fundamental approach for obtaining Chiisanoside. These methods are valued for their simplicity and cost-effectiveness. ijbsac.org

Maceration: This technique involves soaking the plant material, often powdered, in a suitable solvent at room temperature for an extended period. youtube.comdntb.gov.ua The process allows the solvent to penetrate the plant cells and dissolve the target compounds. youtube.com For instance, the dried and powdered fruits of Acanthopanax chiisanensis have been extracted with methanol (B129727) via reflux, a process similar in principle to maceration but with the addition of heat to enhance efficiency. koreascience.kr Similarly, cold percolation, a process where the solvent slowly passes through the plant material, has been used with 70% ethanol (B145695) to extract compounds from medicinal plants. nih.govresearchgate.net

Percolation: In this method, a solvent is allowed to slowly pass through a column packed with the powdered plant material. ijbsac.orgjetir.org This continuous process can be more efficient than simple maceration. Continuous hot percolation, often carried out using a Soxhlet apparatus, has been employed for extracting phytochemicals from various plants. ijpba.infoslideshare.net

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. ijpba.infomdpi.com This technique is generally more efficient than maceration or percolation due to the elevated temperature and continuous solvent cycling. mdpi.com However, the prolonged exposure to heat can potentially degrade thermolabile compounds. mdpi.com

Advanced Extraction Technologies (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, Supercritical Fluid Extraction)

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction technologies have been developed. mdpi.comphytojournal.com

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular contents and enhancing solvent penetration. mdpi.com In one study, air-dried leaves of Eleutherococcus sessiliflorus were extracted with 95% ethanol in an ultrasonic generator, yielding a high amount of total triterpenoid (B12794562) saponins (B1172615). amazonaws.com Another study optimized the UAE conditions for Acanthopanax sessiliflorus stems, finding that a combination of ultrasound and enzymatic action (Ultrasound-Assisted Enzymatic Extraction or UAEE) significantly improved extraction efficiency. mdpi.comresearchgate.net The optimal conditions were determined to be an ultrasound temperature of 59°C for 57 minutes with a 61% ethanol concentration. researchgate.netresearchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process. mdpi.comscielo.br This method can significantly reduce extraction time and solvent volume compared to conventional techniques.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method is highly selective and provides a clean extract free of residual organic solvents.

Interactive Data Table: Comparison of Extraction Methods for Chiisanoside

| Method | Principle | Advantages | Disadvantages | Example Application for Chiisanoside/Related Compounds |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature. youtube.com | Simple, low cost, suitable for heat-sensitive compounds. ijbsac.orgyoutube.com | Time-consuming, may result in lower yield. phytojournal.com | Extraction of Acanthopanax chiisanensis fruits with methanol under reflux. koreascience.kr |

| Percolation | Slow passage of solvent through powdered plant material. jetir.org | More efficient than maceration. ijbsac.org | Can still be time-consuming. | Cold percolation of medicinal plants with 70% ethanol. nih.gov |

| Soxhlet Extraction | Continuous washing of plant material with a heated solvent. mdpi.com | High extraction efficiency, less solvent usage than maceration. mdpi.com | Potential for thermal degradation of compounds. mdpi.com | Used for extracting various plant materials. ijpba.info |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls. mdpi.com | Reduced extraction time, increased yield, less solvent consumption. mdpi.com | Requires specialized equipment. | Extraction of Eleutherococcus sessiliflorus leaves with 95% ethanol. amazonaws.com |

Chromatographic Purification Strategies

Following extraction, the crude extract containing Chiisanoside is subjected to various chromatographic techniques to isolate the compound in high purity.

Resin Adsorption Chromatography (e.g., Macroporous Resin)

Macroporous resin chromatography is often used as an initial purification step to enrich the saponin (B1150181) fraction from the crude extract. These resins have a large surface area and can adsorb compounds based on their polarity.

In several studies, the concentrated extract was loaded onto a D101 or AB-8 macroporous resin column. amazonaws.commdpi.commdpi.com The column was first washed with water to remove highly polar impurities, and then eluted with increasing concentrations of ethanol (e.g., 30%, 50%, 60%, 95% ethanol). amazonaws.commdpi.comfrontiersin.org The fraction eluted with a specific ethanol concentration, often 30% or 50%, is enriched with Chiisanoside and other triterpenoid saponins, which is then collected for further purification. mdpi.comrsc.org

Silica (B1680970) Gel and Reverse-Phase Column Chromatography (e.g., ODS)

Column chromatography using silica gel or reverse-phase materials like octadecyl silica (ODS) is a crucial step for the fine purification of Chiisanoside.

Silica Gel Chromatography: This technique separates compounds based on their polarity. The saponin-rich fraction is applied to a silica gel column and eluted with a solvent system, typically a gradient of chloroform (B151607) and methanol. amazonaws.com For example, a chloroform-methanol gradient (from 100:1 to 3:1) has been used to successfully isolate Chiisanoside. amazonaws.com In another instance, a chloroform/methanol gradient (from 70:1 to 30:1) was used to achieve a purity of 98%.

Reverse-Phase Column Chromatography (ODS): In reverse-phase chromatography, a non-polar stationary phase (like ODS or C18) is used with a polar mobile phase. nih.govnih.gov This method is effective for separating compounds with different hydrophobicities. Fractions from silica gel chromatography are often further purified on an ODS column, eluting with a gradient of methanol and water. mdpi.comnih.gov

Preparative High-Performance Liquid Chromatography for High Purity Isolation

For obtaining Chiisanoside with very high purity (often >98%), preparative High-Performance Liquid Chromatography (HPLC) is the final purification step. rsc.org This technique offers high resolution and is ideal for separating closely related compounds.

Preparative HPLC is typically performed on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. mdpi.comnih.govresearchgate.net The separation is monitored by a detector, and the fraction corresponding to the Chiisanoside peak is collected. koreascience.kr For instance, a preparative HPLC system with a C18 column and a methanol/water mobile phase has been used to isolate Chiisanoside. mdpi.comnih.gov The purity of the final product is then confirmed by analytical HPLC. rsc.org

Interactive Data Table: Chromatographic Purification of Chiisanoside

| Technique | Stationary Phase | Mobile Phase Example | Purpose | Purity Achieved | Reference |

|---|---|---|---|---|---|

| Macroporous Resin Chromatography | D101 or AB-8 Resin | Water, followed by gradient of Ethanol (e.g., 10%, 30%, 50%) | Initial enrichment of saponins | - | amazonaws.commdpi.comfrontiersin.org |

| Silica Gel Column Chromatography | Silica Gel (e.g., 200-300 mesh) | Chloroform-Methanol gradient (e.g., 100:1 to 3:1) | Separation of compounds based on polarity | 98% | amazonaws.com |

| Reverse-Phase Column Chromatography | ODS (Octadecyl silica) or C18 | Methanol-Water gradient | Further purification based on hydrophobicity | - | mdpi.comnih.gov |

| Preparative HPLC | C18 column | Methanol-Water or Acetonitrile-Water | High-purity isolation | >98% | mdpi.comrsc.orgnih.gov |

Structural Elucidation and Characterization Techniques for Chiisanoside

Spectroscopic Methods for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a powerful analytical method for determining the structure and connectivity of organic molecules academicjournals.orgresearchgate.netub.eduorganicchemistrydata.org. For Chiisanoside, 1H NMR and 13C NMR have been employed for structural identification nih.gov.

1D NMR (1H and 13C NMR): 1H NMR provides information on the types of hydrogen atoms present in a molecule, their chemical environments, and their relative numbers researchgate.net. 13C NMR, on the other hand, targets carbon nuclei, revealing the different carbon environments within the molecule academicjournals.orgoregonstate.eduhmdb.cawisc.edulibretexts.orgresearchgate.net. Quaternary carbons, which lack attached hydrogens, typically exhibit weaker signals in 13C NMR but are still detectable oregonstate.edu. While specific chemical shift data for Chiisanoside's 1H and 13C NMR spectra were not detailed in the available search results, these techniques are fundamental for identifying the various proton and carbon signals corresponding to the triterpenoid (B12794562) skeleton and attached glycosyl units.

2D NMR (e.g., COSY, HSQC, HMBC, NOESY): To resolve complex spectral overlaps and establish direct and long-range correlations between nuclei, 2D NMR experiments are routinely used researchgate.netresearchgate.net. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide correlations between protons and carbons, both directly bonded (HSQC) and through multiple bonds (HMBC) nih.govresearchgate.net. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide spatial proximity information, aiding in the determination of relative stereochemistry mdpi.com. These 2D NMR techniques are crucial for piecing together the complex structure of a triterpenoid saponin (B1150181) like Chiisanoside, by confirming the connectivity of the aglycone and the sugar moieties.

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and coupled techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS), is vital for determining the molecular weight and elemental composition of Chiisanoside, as well as providing insights into its fragmentation patterns ub.eduresearchgate.netcore.ac.ukresearchgate.netnih.govwaters.comresearchgate.netuni-saarland.demeasurlabs.comnih.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for unequivocally determining the molecular formula of a compound measurlabs.com. For Chiisanoside, HRMS has been used to confirm its molecular formula as C48H74O19 and its molecular weight as 955.1 g/mol nih.govnih.gov. The high mass accuracy of HRMS allows for the differentiation of compounds with very similar nominal masses but different elemental compositions measurlabs.com.

Table 1: Key Molecular Data for Chiisanoside

| Property | Value | Source Index |

| PubChem CID | 21626427 | nih.gov |

| Molecular Formula | C48H74O19 | nih.gov |

| Molecular Weight | 955.1 g/mol | nih.gov |

| Botanical Sources | Eleutherococcus divaricatus, Eleutherococcus sessiliflorus, Acanthopanax species | nih.gov |

Chemotaxonomic Significance of Chiisanoside's Structure

Chiisanoside holds significant chemotaxonomic importance due to its classification as a 3,4-seco-lupane triterpenoid researchgate.netnih.govhmdb.ca. Triterpenoids are a diverse group of natural products, and the lupane (B1675458) skeleton is a common structural motif. However, the "3,4-seco" designation indicates a specific structural modification where the bond between carbons 3 and 4 of the lupane skeleton has been cleaved, resulting in an open-ring structure hmdb.ca.

This specific structural feature, the 3,4-seco-lupane skeleton, is considered rare in nature, and its glycosides, such as Chiisanoside, are particularly characteristic of certain Acanthopanax genera hmdb.ca. The presence of Chiisanoside and other 3,4-seco-lupane type triterpenoids in the leaves of species like Acanthopanax divaricatus var. albeofructus and Eleutherococcus sessiliflorus serves as a chemotaxonomic marker, aiding in the classification and discrimination of these plant species researchgate.nethmdb.ca. This distinct chemical profile contributes to the understanding of the biosynthetic pathways within these plants and their evolutionary relationships.

Table 2: Chemotaxonomic Classification

| Classification Type | Detail | Source Index |

| Triterpenoid Class | 3,4-seco-lupane triterpenoid | researchgate.netnih.govhmdb.ca |

| Significance | Rare in nature, characteristic of certain Acanthopanax genera | hmdb.ca |

Biosynthetic Pathways and Metabolic Studies of Chiisanoside

Precursor Pathways in Plant Biosynthesis (e.g., Mevalonate (B85504) Pathway)

The biosynthesis of the core triterpenoid (B12794562) structure of chiisanoside originates from fundamental precursor molecules generated through the mevalonate (MVA) pathway. wikipedia.orgnih.gov This essential metabolic route, active in the cytosol of plant cells, is responsible for producing the universal five-carbon building blocks for all terpenoids. wikipedia.orgnih.gov

The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org A key regulatory step involves the enzyme HMG-CoA reductase, which reduces HMG-CoA to mevalonate. wikipedia.orgnih.gov Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into two key isoprenoid units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.gov

These C5 units are the fundamental precursors that are sequentially condensed to form larger isoprenoid chains. The head-to-tail condensation of IPP and DMAPP units leads to the formation of geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and ultimately geranylgeranyl diphosphate (GGPP, C20). For triterpenoid synthesis, two molecules of FPP are joined head-to-head to create the C30 compound, squalene (B77637). This squalene molecule then undergoes cyclization to form the foundational polycyclic triterpene skeleton, which serves as the direct precursor to the aglycone of chiisanoside.

Enzymatic Transformations in Chiisanoside Synthesis (e.g., Cytochrome P450, Uridine Diphosphate Glycosyltransferase)

Once the basic triterpene skeleton is formed, it undergoes a series of specific modifications, primarily oxidation and glycosylation, to yield the final chiisanoside molecule. These transformations are catalyzed by specific enzyme families.

Cytochrome P450 (CYP450): This superfamily of heme-containing monooxygenases plays a critical role in the functionalization of the triterpene backbone. nih.govresearchgate.net CYP450 enzymes catalyze a wide array of reactions, including hydroxylation, which introduces hydroxyl (-OH) groups at specific positions on the carbon skeleton. nih.govmdpi.combiorxiv.org These oxidative modifications are crucial for creating the specific chemical structure of the chiisanoside aglycone, known as chiisanogenin (B1258925), and for creating attachment points for sugar moieties.

Uridine Diphosphate Glycosyltransferase (UGT): Following the oxidation of the aglycone, glycosylation occurs, which is the attachment of sugar chains. This process is mediated by Uridine Diphosphate Glycosyltransferases (UGTs). nih.govwikipedia.org These enzymes catalyze the transfer of a sugar moiety, such as glucose, from an activated donor molecule like UDP-glucose to the hydroxyl groups on the triterpenoid aglycone. wikipedia.orgnih.gov The sequential action of different UGTs can lead to the formation of complex, branched sugar chains, which are characteristic of saponins (B1172615) like chiisanoside. This glycosylation step is vital as it significantly influences the solubility, stability, and biological properties of the final compound.

Metabolism of Chiisanoside by Microbial Systems (e.g., Human Intestinal Bacteria)

When ingested, chiisanoside is not directly absorbed in the upper gastrointestinal tract but is subject to metabolic transformation by the resident microbial population in the gut. nih.gov Human intestinal bacteria possess a wide array of enzymes, such as β-glucosidases, that can cleave the sugar chains attached to the saponin (B1150181) aglycone.

Research has demonstrated that when chiisanoside is incubated with human intestinal bacteria, it is metabolized into its primary metabolite, the aglycone chiisanogenin. nih.gov This process of deglycosylation is a common metabolic pathway for saponins, including the structurally related ginsenosides, which are also converted to their respective aglycones by gut microflora. drugbank.comelsevierpure.comnih.gov The biotransformation of chiisanoside into chiisanogenin by the gut microbiota is significant, as the metabolite may exhibit different biological activities compared to the parent compound. nih.gov

Pharmacological Mechanisms of Action of Chiisanoside in Preclinical Models

Neuroprotective Modulations

Chiisanoside, a triterpenoid (B12794562) saponin (B1150181), has demonstrated significant neuroprotective properties in various preclinical models. Its mechanisms of action are multifaceted, involving the modulation of critical cellular pathways that govern neuronal survival, function, and resilience against neurotoxic insults. Research has particularly highlighted its role in regulating mitochondrial health, mitigating oxidative stress and apoptosis, interacting with key neurotransmitter systems, and modulating neurotrophic factor pathways.

Regulation of Mitochondrial Biogenesis and Function

Mitochondrial dysfunction is a key pathological feature in the degeneration of dopamine (B1211576) (DA) neurons, which is characteristic of Parkinson's disease (PD). nih.gov The ability of small molecules to protect and restore mitochondrial biogenesis represents a promising therapeutic strategy. nih.gov Chiisanoside has been shown to improve mitochondrial biogenesis, a process essential for maintaining a healthy population of mitochondria. nih.govmdpi.com

Studies have elucidated that chiisanoside exerts its neuroprotective effects by modulating a specific molecular axis involving Parkin, Zinc finger protein 746 (ZNF746), and Peroxisome proliferator-activated receptor gamma coactivator-1-alpha (PGC-1α). nih.govmdpi.com PGC-1α is a master regulator of mitochondrial biogenesis. mdpi.comnih.gov Its activity is negatively regulated by ZNF746, a transcriptional repressor. mdpi.comresearchgate.net The E3 ubiquitin ligase Parkin, in turn, controls the level of ZNF746 by targeting it for degradation. nih.govnih.gov

In neurotoxicity models using 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons, exposure to 6-OHDA was found to decrease the expression of PGC-1α while increasing the expression of ZNF746. mdpi.com Pretreatment with chiisanoside was shown to counteract these effects. nih.govmdpi.com The mechanism involves chiisanoside enhancing the activity of Parkin, which leads to the ubiquitination and subsequent degradation of ZNF746. nih.gov This relieves the repression on PGC-1α, restoring its expression and that of its downstream genes responsible for mitochondrial biogenesis. nih.govmdpi.com The critical role of Parkin in this pathway was confirmed in experiments where Parkin siRNA treatment abolished the beneficial effects of chiisanoside. nih.govmdpi.com

| Molecular Target | Effect of 6-OHDA Neurotoxin | Effect of Chiisanoside Pretreatment | Reference |

|---|---|---|---|

| PGC-1α Expression | Decreased | Restored/Increased | nih.govmdpi.com |

| ZNF746 Expression | Increased | Decreased | nih.govmdpi.com |

| Parkin Activity | (Implicitly reduced) | Enhanced | nih.gov |

The regulatory action of chiisanoside on the Parkin/ZNF746/PGC-1α axis is further controlled by microRNAs, specifically miR-181a. nih.gov Research has identified miR-181a as a negative regulator of Parkin. nih.govresearchgate.net In neurotoxicity models, 6-OHDA exposure was found to induce the expression of miR-181a. nih.gov Chiisanoside pretreatment effectively inhibited this 6-OHDA-induced increase in miR-181a levels. nih.govmdpi.com

By downregulating miR-181a, chiisanoside effectively removes an inhibitory brake on Parkin, allowing it to function more efficiently in degrading ZNF746 and promoting PGC-1α-mediated mitochondrial biogenesis. nih.gov The crucial role of this microRNA was demonstrated in studies where the neuroprotective effects of chiisanoside—specifically its ability to reverse the reduction in mitochondrial biogenesis and prevent apoptosis—were abolished by the transfection of miR-181a mimics. nih.govmdpi.com Conversely, using an anti-miR-181a inhibitor mimicked the protective effects of chiisanoside. nih.gov This indicates that the regulation of the miR-181a/Parkin/ZNF746/PGC-1α axis is a primary mechanism behind chiisanoside's neuroprotective capabilities. nih.govmdpi.com

Alleviation of Neurotoxin-Induced Oxidative Stress and Apoptosis in Cellular and Animal Models

Chiisanoside has demonstrated a potent ability to protect neurons from neurotoxin-induced damage by mitigating oxidative stress and inhibiting apoptosis. nih.govnih.gov In in vitro studies using the human neuroblastoma SH-SY5Y cell line, pretreatment with chiisanoside effectively alleviated the generation of reactive oxygen species (ROS) and apoptosis caused by exposure to 6-OHDA. nih.govmdpi.comnih.gov This protective effect was dose-dependent, with increased cell viability observed in cells pretreated with chiisanoside before being exposed to the neurotoxin. nih.gov

These findings were corroborated in in vivo models. In the nematode C. elegans, a model organism used for preliminary Parkinson's disease research, chiisanoside pretreatment lessened several defects induced by 6-OHDA. nih.gov These included the degeneration of DA neurons, behavioral disorders related to dopamine sensitivity, and a shortened lifespan. nih.govnih.gov Furthermore, derivatives of chiisanoside have also been shown to reduce the accumulation of ROS and inhibit apoptosis in models of cisplatin-induced ototoxicity, further highlighting the compound's capacity to counteract oxidative stress-related cell death. nih.govfrontiersin.org The mechanism involves alleviating mitochondrial dysfunction, which is a primary source of cellular ROS. nih.gov

| Preclinical Model | Neurotoxin | Observed Protective Effects of Chiisanoside | Reference |

|---|---|---|---|

| SH-SY5Y Cells | 6-hydroxydopamine (6-OHDA) | Alleviated ROS generation, inhibited apoptosis, increased cell viability. | nih.govnih.gov |

| C. elegans | 6-hydroxydopamine (6-OHDA) | Lessened DA neuron degeneration, reduced dopamine-mediated behavioral deficits, decreased α-synuclein accumulation, and prolonged lifespan. | nih.gov |

| HEI-OC1 Cells & Mouse Model | Cisplatin | (Derivative) Inhibited apoptosis, reduced ROS accumulation, alleviated mitochondrial dysfunction. | nih.govfrontiersin.org |

Interactions with Neurotransmitter Systems in Neurological Models (e.g., DAergic, GABAergic, Glutamatergic)

Beyond its effects on cellular survival pathways, chiisanoside also interacts with major neurotransmitter systems, which is evident in its antidepressant-like effects observed in mouse models. nih.gov Studies utilizing the forced swim test (FST) and tail suspension test (TST) have shown that chiisanoside administration significantly decreases immobility time, an indicator of antidepressant activity. nih.gov

The mechanism underlying this effect appears to be linked to the dopaminergic (DAergic), GABAergic, and glutamatergic systems. nih.gov Research has shown that chiisanoside treatment effectively increased the levels of dopamine (DA) and γ-aminobutyric acid (GABA) in the brains of mice subjected to stress tests. nih.gov The involvement of these systems was further confirmed through pharmacological challenges. The antidepressant-like effect of chiisanoside was reversed by pretreatment with specific receptor antagonists or agonists, including:

Haloperidol , a non-selective D2 receptor antagonist, which blocks dopamine signaling. nih.gov

Bicuculline , a competitive antagonist of GABA-A receptors. nih.gov

N-methyl-D-aspartic acid (NMDA) , an agonist at the glutamate (B1630785) receptor site, suggesting a complex interaction with the excitatory glutamatergic system. nih.gov

These findings indicate that the neuropharmacological activity of chiisanoside is not limited to a single pathway but involves a broad interaction with the balance of key excitatory and inhibitory neurotransmitter systems in the brain. nih.gov

Modulation of Neurotrophic Factor Pathways (e.g., BDNF/TrkB/NF-κB)

The antidepressant-like effects of chiisanoside are also mediated through the modulation of neurotrophic factor pathways, particularly the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. nih.gov BDNF and its primary receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity. nih.govnih.gov This pathway is often dysregulated in depression and other neurological disorders.

In a lipopolysaccharide (LPS)-induced mouse model of depression, which involves neuroinflammation, chiisanoside administration was found to effectively down-regulate the expression of BDNF, TrkB, and the transcription factor Nuclear Factor-κB (NF-κB) in the hippocampus. nih.gov NF-κB is a key regulator of inflammation, and its connection to the BDNF/TrkB pathway suggests that chiisanoside's mechanism involves tempering neuroinflammatory processes that impact neurotrophic support. nih.govnih.gov The study concluded that the antidepressant effect of chiisanoside is likely attributed to its ability to modulate this BDNF/TrkB/NF-κB pathway, in addition to its effects on oxidative stress and inflammation. nih.gov

Mitigation of Cisplatin-Induced Ototoxicity in In Vitro and In Vivo Models

Chiisanoside has demonstrated significant protective effects against cisplatin-induced ototoxicity (CIO), a common side effect of cisplatin-based chemotherapy that can lead to hearing loss. acs.orgnih.gov Preclinical studies using both cellular models (HEI-OC1 auditory cells) and animal models have elucidated several molecular pathways through which chiisanoside exerts its otoprotective action. frontiersin.orgconsensus.app These mechanisms involve the preservation of cellular structure, inhibition of specific cell death pathways, and activation of cellular housekeeping processes. acs.orgnih.govfrontiersin.org

Maintenance of Cytoskeletal Homeostasis via Dock1/PIP5K1A Pathway

Research has shown that chiisanoside plays a crucial role in protecting auditory hair cells from cisplatin-induced damage by maintaining the integrity of the cytoskeleton. acs.orgnih.gov Transcriptomic analysis combined with network pharmacology identified that chiisanoside activates the Dock1/PIP5K1A pathway. acs.orgnih.gov Activation of this pathway leads to the suppression of gelsolin, an actin-severing protein. acs.org By inhibiting the activity of gelsolin, chiisanoside prevents the breakdown of the actin cytoskeleton, which is essential for the structure and function of auditory hair cells, thereby protecting them from cisplatin-induced damage. acs.orgnih.gov

Suppression of Ferroptosis via SLC7A11/GPX4 Pathway

Chiisanoside has been found to counteract cisplatin-induced ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. acs.orgnih.gov The protective mechanism involves the activation of the Solute Carrier Family 7 Member 11 (SLC7A11)/Glutathione (B108866) Peroxidase 4 (GPX4) pathway. acs.orgnih.gov Chiisanoside activates this pathway via the Transforming Growth Factor Beta Receptor 2 (TGFBR2). nih.gov This activation leads to a reduction in lipid peroxidation and a decrease in intracellular iron accumulation, two key events in the ferroptotic cascade. acs.orgnih.gov GPX4 is a central inhibitor of ferroptosis, and by maintaining its function, chiisanoside effectively suppresses this cell death pathway in the context of cisplatin-induced ototoxicity. nih.govresearchgate.net

Activation of Autophagy via LRP6/GSK3β Axis

In addition to preventing cytoskeletal damage and ferroptosis, chiisanoside and its derivatives have been shown to activate autophagy, a cellular process for degrading and recycling damaged components, to protect against CIO. frontiersin.orgconsensus.app Studies using a cisplatin-induced HEI-OC1 cell injury model and a mouse ototoxicity model revealed that a chiisanoside derivative (referred to as compound 19) activates autophagy through the Low-density lipoprotein receptor-related protein 6 (LRP6)/Glycogen Synthase Kinase 3 Beta (GSK3β) axis. frontiersin.orgconsensus.appresearchgate.net The activation of this pathway increases autophagy levels, which in turn alleviates mitochondrial dysfunction and reduces the accumulation of reactive oxygen species (ROS). frontiersin.orgresearchgate.net The essential role of this pathway was confirmed when knocking down LRP6 eliminated the protective effect of the compound, leading to reduced autophagy and increased apoptosis. frontiersin.orgconsensus.app Conversely, inhibiting GSK3β was found to protect cells from cisplatin-induced damage by activating autophagy. frontiersin.orgresearchgate.net

Table 1: Mechanisms of Chiisanoside in Mitigating Cisplatin-Induced Ototoxicity

| Mechanism | Pathway | Key Molecular Targets | Outcome in Preclinical Models | Source |

|---|---|---|---|---|

| Maintenance of Cytoskeletal Homeostasis | Dock1/PIP5K1A | Dock1, PIP5K1A, Gelsolin | Suppression of actin-severing protein gelsolin; protection of hair cell cytoskeleton. | acs.orgnih.gov |

| Suppression of Ferroptosis | SLC7A11/GPX4 | TGFBR2, SLC7A11, GPX4 | Reduced lipid peroxidation and intracellular iron accumulation. | acs.orgnih.gov |

| Activation of Autophagy | LRP6/GSK3β | LRP6, GSK3β | Increased autophagy levels, reduced ROS accumulation, and alleviation of mitochondrial dysfunction. | frontiersin.orgresearchgate.net |

Anti-Inflammatory Modulations

Chiisanoside exhibits significant anti-inflammatory properties by targeting key mediators and cellular responses involved in the inflammatory cascade. These effects have been primarily investigated in macrophage cell line models, which are crucial in initiating and propagating inflammatory responses.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, NF-κB Phosphorylation)

In preclinical studies, chiisanoside has been identified as a potent inhibitor of pro-inflammatory mediators. nih.gov It effectively inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition is consistent with the reduced expression of the enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the protein and mRNA levels. nih.gov

Furthermore, the anti-inflammatory action of chiisanoside is linked to its ability to suppress the activation of nuclear factor-kappaB (NF-κB), a critical transcription factor that governs the expression of many inflammatory genes. nih.govmdpi.com Chiisanoside was shown to inhibit LPS-induced NF-κB activation, which was associated with a decrease in the nuclear translocation of the p65 subunit of NF-κB. nih.gov The compound also affected upstream signaling pathways, inhibiting the phosphorylation of ERK1/2 and JNK MAP kinases. nih.gov

Impact on Cellular Inflammation Responses in Macrophage Models

The anti-inflammatory effects of chiisanoside have been demonstrated in the RAW 264.7 macrophage cell line, a standard in vitro model for studying inflammation. nih.gov In this model, chiisanoside not only suppressed the production of NO and PGE2 but also significantly reduced the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov The downregulation of iNOS, COX-2, TNF-α, and IL-1β expression through the inhibition of NF-κB activity underscores the compound's ability to modulate key cellular responses to inflammatory stimuli. nih.gov

Table 2: Anti-Inflammatory Mechanisms of Chiisanoside in Macrophage Models

| Mechanism | Key Molecular Targets | Outcome in Macrophage Models (RAW 264.7) | Source |

|---|---|---|---|

| Inhibition of Pro-inflammatory Mediators | iNOS, COX-2, Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Potent inhibition of NO and PGE2 production; concentration-dependent inhibition of iNOS and COX-2 protein and mRNA expression. | nih.gov |

| Suppression of Inflammatory Signaling | NF-κB (p65 subunit), ERK1/2, JNK | Inhibition of LPS-induced NF-κB activation; reduction of p65 protein in the nucleus; decreased phosphorylation of ERK1/2 and JNK. | nih.gov |

| Reduction of Pro-inflammatory Cytokines | TNF-α, IL-1β | Significant reduction in the release of TNF-α and IL-1β. | nih.gov |

Antioxidant Effects

Chiisanoside has demonstrated significant antioxidant properties in various preclinical studies. Its mechanisms involve both direct scavenging of harmful free radicals and the activation of endogenous antioxidant defense systems. This dual action allows it to effectively mitigate cellular damage caused by oxidative stress.

Chiisanoside exerts a potent antioxidant effect by directly neutralizing reactive oxygen species and bolstering the cellular antioxidant arsenal. In models of acute liver injury, pretreatment with Chiisanoside effectively countered oxidative stress by increasing the hepatic levels of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.govnih.gov Concurrently, it significantly reduced the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. nih.govnih.gov Further studies have confirmed its direct radical-scavenging capabilities, where it displayed potent abilities to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. researchgate.net

Table 1: Effect of Chiisanoside on Markers of Oxidative Stress in Animal Models

| Biomarker | Effect Observed | Model |

| Superoxide Dismutase (SOD) | Increased | Acetaminophen-induced liver injury nih.gov |

| Catalase (CAT) | Increased | Acetaminophen-induced liver injury nih.gov |

| Glutathione (GSH) | Increased | Acetaminophen (B1664979) & LPS/D-GalN-induced liver injury nih.govnih.gov |

| Malondialdehyde (MDA) | Decreased | Acetaminophen & LPS/D-GalN-induced liver injury nih.govnih.gov |

Beyond direct scavenging, Chiisanoside activates critical intracellular signaling pathways that regulate the expression of a wide array of antioxidant and cytoprotective genes. nih.gov A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. nih.govnih.govfrontiersin.org Nrf2 is a master transcription factor that, under normal conditions, is kept inactive in the cytoplasm. mdpi.comfrontiersin.org Upon activation by stimuli like Chiisanoside, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes. frontiersin.org

Preclinical research has shown that administration of Chiisanoside leads to a significant increase in Nrf2 nuclear translocation and a subsequent upregulation of HO-1 expression. nih.gov The activation of this Nrf2/HO-1 axis is a crucial component of Chiisanoside's protective effects against oxidative stress-induced cellular damage. nih.gov

Antiproliferative Activities

Chiisanoside has been identified as a triterpenoid saponin with notable anti-tumor properties, which are attributed to its ability to inhibit the growth of cancer cells and suppress processes essential for tumor progression, such as apoptosis evasion and angiogenesis. rsc.orgrsc.org

Studies have demonstrated that Chiisanoside exhibits significant inhibition of tumor cell growth. rsc.orgrsc.org In a key preclinical study using a H22 hepatocellular carcinoma tumor-bearing mouse model, the administration of Chiisanoside resulted in a marked reduction in tumor proliferation. rsc.org This anti-tumor activity highlights its potential as an antiproliferative agent. nih.gov

Table 2: Antiproliferative Effects of Chiisanoside in a Preclinical Tumor Model

| Cell Model | Finding |

| H22 Hepatocellular Carcinoma | Significant inhibition of tumor cell growth in vivo. rsc.orgrsc.org |

The anti-tumor efficacy of Chiisanoside is mechanistically linked to its ability to promote programmed cell death (apoptosis) and inhibit the formation of new blood vessels (angiogenesis) that supply tumors. rsc.orgrsc.orgresearchgate.net

In tumor-bearing mice, treatment with Chiisanoside led to a visible increase in apoptotic cells within the tumor tissue, as confirmed by TUNEL staining. rsc.org This pro-apoptotic effect is mediated through the regulation of key proteins involved in the apoptosis pathway. Specifically, Chiisanoside was found to increase the expression of the pro-apoptotic proteins Bax and caspase-3 while decreasing the expression of the anti-apoptotic protein Bcl-2. rsc.org

Furthermore, Chiisanoside demonstrates potent anti-angiogenic activity. nih.gov It significantly decreases the plasma levels of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates angiogenesis. rsc.orgnih.gov By inhibiting VEGF, Chiisanoside can suppress tumor growth by limiting the tumor's access to essential nutrients and oxygen. rsc.orgrsc.org

Table 3: Mechanistic Insights into Chiisanoside's Anti-Tumor Activity

| Mechanism | Key Protein/Factor | Effect of Chiisanoside |

| Apoptosis Induction | Bax | Increased Expression rsc.org |

| Bcl-2 | Decreased Expression rsc.org | |

| Caspase-3 | Increased Expression rsc.org | |

| Angiogenesis Inhibition | VEGF | Decreased Plasma Levels rsc.orgrsc.orgnih.gov |

Hepatoprotective Mechanisms in Animal Models

Chiisanoside has shown substantial protective effects against acute liver injury in multiple animal models, including those induced by toxins such as acetaminophen and a combination of lipopolysaccharide and D-galactosamine (LPS/D-GalN). nih.govnih.gov Its hepatoprotective action is multifaceted, primarily involving the suppression of oxidative stress and inflammation.

In these models, pretreatment with Chiisanoside significantly mitigated liver damage, as evidenced by a marked reduction in the serum activities of key liver enzymes, alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). nih.govnih.gov Histopathological analysis also confirmed that Chiisanoside treatment weakened the structural damage induced by the hepatotoxins. nih.gov

The protective mechanisms involve robust anti-inflammatory and antioxidant activities. Chiisanoside was found to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov This anti-inflammatory effect is associated with the regulation of the NF-κB and MAPKs signaling pathways. nih.gov Simultaneously, Chiisanoside counters oxidative stress in the liver by restoring levels of endogenous antioxidants like GSH, SOD, and CAT, while reducing lipid peroxidation. nih.govnih.gov This is further supported by its ability to activate the Nrf2/HO-1 antioxidant pathway within the liver tissue. nih.gov

Table 4: Summary of Chiisanoside's Hepatoprotective Effects in Animal Models

| Model of Liver Injury | Key Mechanistic Findings |

| Acetaminophen-induced | Reduced serum ALT and AST; Increased hepatic SOD, CAT, GSH; Decreased hepatic MDA; Regulation of NF-κB and MAPKs pathways. nih.gov |

| LPS/D-GalN-induced | Reduced serum ALT and AST; Increased hepatic GSH; Decreased hepatic MDA; Activation of Nrf2/HO-1 pathway; Inhibition of NF-κB pathway. nih.gov |

Modulation of Inflammatory and Oxidative Stress Pathways

Preclinical evidence highlights Chiisanoside's capacity to mitigate inflammatory responses and combat oxidative stress by influencing several related biomarkers and mediators.

In cellular and animal models, Chiisanoside has been shown to effectively suppress the production of key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Chiisanoside potently inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov This inhibition was associated with a dose-dependent decrease in the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, Chiisanoside significantly curtailed the release of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in these macrophages. nih.gov Similar effects were observed in mouse models of depression, where Chiisanoside administration effectively lowered serum levels of TNF-α and interleukin-6 (IL-6). nih.gov

The antioxidant properties of Chiisanoside are a cornerstone of its mechanism of action. nih.govresearchgate.net Studies have shown its ability to reduce the accumulation of reactive oxygen species (ROS), which are key drivers of cellular damage in various pathological conditions. nih.govnih.gov In a cisplatin-induced ototoxicity model, a derivative of Chiisanoside was found to alleviate mitochondrial dysfunction and reduce ROS accumulation. nih.gov In carrageenan-induced inflammation in rats, Chiisanoside treatment led to a reduction in lipid peroxidation and hydroxy radicals in the serum. nih.gov This protective effect is further supported by its ability to enhance the body's endogenous antioxidant defense system. Chiisanoside treatment has been observed to increase the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase, and catalase. nih.govnih.gov This dual action of inhibiting pro-inflammatory mediators and bolstering antioxidant defenses underscores its potential for managing conditions with an inflammatory and oxidative stress etiology. nih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| LPS-stimulated RAW 264.7 Macrophages | Inhibited NO and PGE2 production; Decreased iNOS and COX-2 expression; Reduced TNF-α and IL-1β release. | nih.gov |

| Mouse Model of Depression | Reduced serum IL-6 and TNF-α levels; Increased SOD activity; Decreased MDA levels. | nih.gov |

| Carrageenan-induced Inflammation (Rats) | Reduced lipid peroxidation and hydroxy radicals; Increased SOD, glutathione peroxidase, and catalase activity. | nih.gov |

| 6-hydroxydopamine (6-OHDA) Neurotoxicity Model | Alleviated reactive oxygen species (ROS) generation. | nih.gov |

Interactions with NF-κB and Nrf2/HO-1 Signaling

The anti-inflammatory and antioxidant effects of Chiisanoside are orchestrated through its interaction with master regulatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways.

The NF-κB pathway is a critical regulator of inflammatory gene expression. researchgate.net Chiisanoside has been shown to exert its anti-inflammatory effects by directly inhibiting this pathway. nih.gov In LPS-stimulated macrophages, the compound was found to suppress the activation of NF-κB. This was demonstrated by a reduction in the nuclear translocation of the p65 subunit, a key event in NF-κB activation. nih.gov In a mouse model, Chiisanoside also effectively down-regulated NF-κB in the hippocampus. nih.gov By preventing the activation of NF-κB, Chiisanoside effectively blocks the downstream transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines, providing a molecular basis for its observed anti-inflammatory properties. nih.gov

Concurrently, Chiisanoside activates the Nrf2/HO-1 pathway, a primary cellular defense mechanism against oxidative stress. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.org Under conditions of oxidative stress, Chiisanoside promotes the nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, initiating their transcription. frontiersin.org One of the most important of these genes is HO-1, an enzyme with potent antioxidant and anti-inflammatory properties. nih.govmdpi.com Studies have confirmed that Chiisanoside treatment leads to the upregulation of HO-1 expression. nih.gov The activation of this Nrf2/HO-1 axis is a key mechanism through which Chiisanoside enhances cellular antioxidant capacity and protects against oxidative damage. researchgate.net The interplay between the inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2/HO-1 pathway represents a significant aspect of Chiisanoside's pharmacological action. nih.gov

| Signaling Pathway | Effect of Chiisanoside | Observed Molecular Events | Reference |

|---|---|---|---|

| NF-κB | Inhibition | Inhibited NF-κB phosphorylation; Reduced nuclear translocation of the p65 subunit. | nih.govnih.gov |

| Nrf2/HO-1 | Activation | Promoted nuclear translocation of Nrf2; Increased expression of HO-1. | nih.govresearchgate.net |

Structure Activity Relationship Studies and Derivatization of Chiisanoside

Synthesis and Characterization of Chiisanoside Derivatives

The synthesis of Chiisanoside derivatives often involves modifying the sugar moieties or the triterpenoid (B12794562) aglycone (chiisanogenin) to explore changes in biological activity frontiersin.org. Chiisanoside itself is a glycosylated form of chiisanogenin (B1258925), with the addition of sugar units significantly altering its physical properties, solubility, and biological activity .

One approach to derivative synthesis involves extracting Chiisanoside from natural sources, such as the leaves of A. sessiliflorus, followed by chemical modifications. For instance, a common method for obtaining Chiisanoside involves ultrasonic extraction with ethanol (B145695) solutions, followed by gradient elution using D101 resin frontiersin.org. Once isolated, various chemical reactions can be employed to create derivatives. For example, some Chiisanoside derivatives have been synthesized using methods involving NaOH in methanol (B129727), HCl in various alcohols (MeOH, EtOH, Pro-OH, But-OH), or coupling agents like EDCI and HOBT in DMF frontiersin.org.

Characterization of these derivatives is crucial to confirm their structures and purity. Techniques commonly employed include elemental analysis, UV-Vis, FTIR, NMR (¹H NMR, ¹³C CP–MAS NMR), and mass spectrometry (MS) frontiersin.orgmissouristate.edunih.govcapes.gov.br. These methods provide detailed information on the chemical composition, functional groups, and structural integrity of the newly synthesized compounds. For example, ¹H NMR and FT-IR analyses are used to determine the extent of incorporation of new groups into a compound's backbone missouristate.edu.

Correlation Between Structural Modifications and Biological Activities

Structural modifications of Chiisanoside have been shown to significantly impact its biological activities. For instance, studies on lupane (B1675458) triterpene derivatives, including those related to Chiisanoside, have revealed that introducing specific moieties can enhance biological activity. In one study focusing on anti-bladder cancer effects, the introduction of an indole (B1671886) moiety significantly enhanced the cytotoxicity of triterpene derivatives against urinary tumor cell lines researchgate.net. The peak activity was observed when the dibromoalkyl chain length was C=5 researchgate.net.

Another example comes from research on cisplatin-induced ototoxicity (CIO), where Chiisanoside derivatives were screened for protective activity. Among 26 tested derivatives, compound 19 demonstrated significant protective activity against CIO damage researchgate.netfrontiersin.org. This suggests that specific structural changes can lead to improved therapeutic efficacy for particular conditions.

Furthermore, studies evaluating the pancreatic lipase (B570770) inhibitory activity of triterpenoidal saponins (B1172615), including Chiisanoside, have shown varying effects based on structural differences. While Chiisanoside and sessiloside inhibited pancreatic lipase activity, other related ciwujianosides C₂ and D₂ enhanced the enzyme activity, highlighting the sensitive nature of SAR in this class of compounds researchgate.netacs.org.

The following table illustrates the impact of structural changes on the biological activity of Chiisanoside and its related compounds:

| Compound | Structural Modification (Relative to Chiisanoside/Base Triterpenoid) | Observed Biological Activity | Reference |

| Chiisanoside | Glycosylated lupane triterpenoid | Anti-oxidant, anti-inflammatory, anti-depression, anti-obesity, anti-platelet aggregation, pancreatic lipase inhibition researchgate.netnih.govresearchgate.netacs.org | researchgate.netnih.govresearchgate.netacs.org |

| Chiisanogenin | Aglycone of Chiisanoside (lacks sugar moieties) | Anti-inflammatory, antibacterial, antiplatelet aggregation | |

| Triterpene Derivative (with indole moiety) | Introduction of indole moiety | Enhanced anti-bladder cancer cytotoxicity (IC₅₀ = 1.121-4.9 μM) researchgate.net | researchgate.net |

| Compound 19 (Chiisanoside derivative) | Specific modification (details not fully specified in snippets) | Significant protective activity against cisplatin-induced ototoxicity researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |

| Ciwujianoside C₂ & D₂ | Related triterpenoidal saponins with structural variations | Enhanced pancreatic lipase activity researchgate.netacs.org | researchgate.netacs.org |

| Sessiloside | Related lupane-type saponin (B1150181) | Inhibited pancreatic lipase activity researchgate.netacs.org | researchgate.netacs.org |

Computational Approaches in Structure-Activity Prediction (e.g., QSAR, Molecular Docking, AI/ML Applications)

Computational approaches play a significant role in predicting the biological activity of Chiisanoside and its derivatives, accelerating the drug discovery process nih.govyoutube.com. These methods allow researchers to understand the relationship between a compound's structure and its activity without extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical relationships between a compound's molecular descriptors (numerical representations of chemical structures) and its biological activity nih.govyoutube.comyoutube.com. By leveraging machine learning (ML) algorithms, QSAR can predict the bioactivity of new compounds based on their chemical structure nih.govyoutube.com. This involves generating molecular descriptors from chemical structures, screening these descriptors for prominence, and then training an ML model to predict activity youtube.com. QSAR models have been used to guide the rational design of derivatives, with some studies constructing models (e.g., using multiple linear regression) to predict antioxidant activities like DPPH and SOD researchgate.netresearchcommons.org.

Molecular Docking : This technique simulates the interaction between a small chemical component (ligand, e.g., Chiisanoside or its derivative) and a larger protein target youtube.comnih.gov. Molecular docking helps predict the binding affinity and orientation of a ligand within the active site of a protein, providing insights into the potential mechanism of action nih.gov. While computationally intensive, less accurate but efficient force fields like Merck Molecular Force Fields (MMFF) are often used to expedite drug screening nih.gov.

AI/ML Applications : Artificial intelligence (AI) and machine learning (ML), including deep learning (DL), are transforming drug discovery, particularly in hit identification nih.gov. In QSAR, ML algorithms analyze molecular descriptors as independent variables and experimental bioactivities as dependent variables to develop predictive models nih.gov. These models can predict whether a molecule will be active or inactive and provide insights into which structural features are important for desired properties youtube.com. AI/ML applications can significantly reduce the time and cost associated with identifying new drug candidates by learning and making predictions from input data without explicit programming nih.gov.

Derivatization for Enhanced Bioactivity or Stability in Experimental Settings

Derivatization of Chiisanoside is often undertaken to enhance its bioactivity, improve its pharmacokinetic properties, or increase its stability in experimental settings cbcs.seresearchgate.net. The goal is to overcome limitations of the parent compound, such as low solubility, poor bioavailability, or insufficient potency against a specific target.

For instance, in the context of cisplatin-induced ototoxicity, modifications based on the Chiisanoside structure have been made to find candidate drugs with better activity frontiersin.org. Compound 19, a Chiisanoside derivative, demonstrated significant protective activity against CIO damage, indicating successful derivatization for enhanced bioactivity in this specific application researchgate.netfrontiersin.org.

Similarly, in broader SAR studies of triterpenoids, derivatization has been shown to improve various activities. For example, thiophene (B33073) derivatives exhibited stronger protective activity than furan, pyridine, and pyrazine (B50134) derivatives, and activity generally increased with the extension of the alkyl chain and changes in substituents researchgate.net. This demonstrates how targeted derivatization can lead to compounds with superior pharmacological profiles.

The process of derivatization involves systematic chemical modifications, followed by rigorous testing and analysis to confirm the desired improvements in bioactivity or stability cbcs.se. This iterative "Design-Make-Test-Analyze" (DMTA) cycle is central to optimizing compounds for drug development cbcs.se.

Advanced Analytical Methodologies for Chiisanoside Research

Quantitative Analysis Techniques

Accurate quantification of chiisanoside is fundamental for pharmacological and phytochemical research. Given its chemical structure, which lacks a strong chromophore, specialized detection methods are often required.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiisanoside. To overcome the challenge of detecting compounds with weak chromophores, HPLC systems are often coupled with multiple detectors. researchgate.netmdpi.com A validated method combines ultraviolet (UV) detection with integrated pulsed amperometric detection (IPAD) for the simultaneous analysis of chiisanoside and other components in Acanthopanax species. researchgate.netresearchgate.netresearchgate.net

This reverse-phase HPLC (RP-HPLC) method uses a gradient elution system, which allows for the complete separation of target compounds within approximately 35 minutes. researchgate.netnih.gov While some compounds can be detected by UV, IPAD offers higher sensitivity for chiisanoside. researchgate.netresearchgate.net The combination of UV and IPAD in a single system provides a comprehensive analytical tool for quality control and standardization of plant extracts containing chiisanoside. researchgate.net This dual-detection approach exhibits excellent reproducibility, sensitivity, and selectivity. nih.gov

Table 1: Performance of RP-HPLC-UV-IPAD Method for Chiisanoside Analysis Data sourced from a study on the simultaneous quantification of multiple compounds in Acanthopanax species.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.006–0.020 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.018–0.050 µg/mL | nih.gov |

| Linear Regression (r²) | 0.9990–0.9998 | nih.gov |

| Average Recovery | 97.79–104.40% | nih.gov |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful technique used for the comprehensive characterization and metabolic profiling of chiisanoside and related compounds in complex mixtures. researchgate.netmdpi.com This high-resolution mass spectrometry method allows for the identification of chemical constituents in plant extracts based on their precise mass and fragmentation patterns. mdpi.com

In studies of Acanthopanax sessiliflorus, UPLC-QTOF-MS has been employed to analyze the secondary metabolites in fruit extracts and their fermented products. mdpi.com This analysis enabled the identification of numerous compounds, confirming that the chemical profile, including the presence of chiisanoside, changes significantly during fermentation. mdpi.com The technique is also invaluable for pharmacokinetic studies, allowing for the characterization of metabolites in biological samples. jlu.edu.cn

Table 2: Selected Metabolites Identified in Acanthopanax sessiliflorus Extract using UPLC-QTOF/MS

| Compound | Type | Reference |

| Chiisanoside | Triterpenoid (B12794562) | mdpi.com |

| Chlorogenic acid | Phenolic acid | researchgate.net |

| Cryptochlorogenic acid | Phenolic acid | researchgate.net |

| Hyperoside | Flavonoid | researchgate.net |

For triterpenoid saponins (B1172615) like chiisanoside that lack UV-absorbing properties, Charged Aerosol Detection (CAD) serves as a valuable alternative to UV detectors. researchgate.net CAD is a mass-sensitive detector that can measure any non-volatile and many semi-volatile analytes. wikipedia.orgthermofisher.com The principle involves nebulizing the HPLC eluent into an aerosol, where the analyte particles are charged and then measured by an electrometer. thermofisher.com

HPLC coupled with CAD has been successfully used to measure the chiisanoside content in various samples. tandfonline.com One study utilized a Corona™ charged aerosol detector to quantify chiisanoside, demonstrating a detection limit of 95.5 ng/ml. tandfonline.com This method is particularly useful for in vivo studies, such as investigating the absorption of chiisanoside in plasma after oral administration. tandfonline.com

Table 3: HPLC-CAD Method Details for Chiisanoside Quantification

| Parameter | Details | Reference |

| Detector | Corona™ charged aerosol detector (CAD) | tandfonline.com |

| Mobile Phase | 35% (v/v) acetonitrile (B52724) solution with 0.1% (v/v) trifluoroacetic acid | tandfonline.com |

| Detection Limit | 95.5 ng/mL (0.1 µmol/L) | tandfonline.com |

Techniques for Gene and Protein Expression Analysis

To understand the mechanisms of action of chiisanoside, researchers investigate its effects on gene and protein expression. These analyses reveal the molecular pathways modulated by the compound. aran-lab.com

RT-qPCR is a sensitive technique used to measure the expression levels of specific messenger RNA (mRNA) transcripts. In chiisanoside research, it is used to determine how the compound alters gene expression. The process involves extracting total RNA from cells or tissues, reverse transcribing it into complementary DNA (cDNA), and then amplifying the cDNA with gene-specific primers in a real-time PCR instrument. nih.govfrontiersin.orgmdpi.com

Studies have used RT-qPCR to show that chiisanoside can modulate the expression of genes involved in various cellular processes, including mitochondrial biogenesis, inflammation, and autophagy. nih.govfrontiersin.orgfigshare.com For instance, chiisanoside treatment has been found to affect the mRNA levels of parkin, PGC-1α, and various pro-inflammatory cytokines like TNF-α and IL-6. nih.govfigshare.com

Table 4: Effect of Chiisanoside on mRNA Expression of Target Genes as Determined by RT-qPCR

| Experimental Model | Target Gene | Effect of Chiisanoside Treatment | Reference |

| SH-SY5Y Cells (6-OHDA-induced) | parkin | 1.3-fold increase | nih.gov |

| SH-SY5Y Cells (6-OHDA-induced) | miR-181a | 78.2% decrease | nih.gov |

| HEI-OC1 Cells (Cisplatin-induced) | LC3 | Significantly increased | frontiersin.org |

| HEI-OC1 Cells (Cisplatin-induced) | Atg5 | Significantly increased | frontiersin.org |

| HEI-OC1 Cells (Cisplatin-induced) | Atg7 | Significantly increased | frontiersin.org |

| HEI-OC1 Cells (Cisplatin-induced) | P62 | Significantly reduced | frontiersin.org |

| Mouse Liver (APAP-induced injury) | TNF-α, IL-1β, IL-6 | Down-regulated expression | figshare.com |

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. pharm.or.jp In chiisanoside research, it is employed to confirm whether changes in gene expression (observed via RT-qPCR) translate to changes at the protein level. The method involves separating proteins from cell or tissue lysates by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. nih.govfigshare.com

Research has demonstrated that chiisanoside pretreatment can reverse the altered expression of key proteins in various disease models. For example, in a neurotoxicity model, chiisanoside increased the expression of mitochondrial biogenesis-related proteins like NRF1 and TFAM and the key regulator PGC-1α, while decreasing the expression of ZNF746. nih.gov It has also been shown to modulate proteins involved in apoptosis (Bax, Bcl-2, caspase-3) and inflammation (NF-κB, MAPKs). frontiersin.orgfigshare.comrsc.org

Table 5: Modulation of Protein Expression by Chiisanoside as Determined by Western Blotting

| Experimental Model | Target Protein | Effect of Chiisanoside Treatment | Reference |

| SH-SY5Y Cells (6-OHDA-induced) | PGC-1α | 3.0-fold increase | nih.gov |

| SH-SY5Y Cells (6-OHDA-induced) | ZNF746 | 62.5% decrease | nih.gov |

| SH-SY5Y Cells (6-OHDA-induced) | NRF1 | 3.1-fold increase | nih.gov |

| SH-SY5Y Cells (6-OHDA-induced) | TFAM | 6.6-fold increase | nih.gov |

| HEI-OC1 Cells (Cisplatin-induced) | Cleaved caspase-3/Caspase-3 | Significantly decreased | frontiersin.org |

| HEI-OC1 Cells (Cisplatin-induced) | Bax/Bcl-2 ratio | Significantly decreased | frontiersin.org |

| Mouse Liver (APAP-induced injury) | p-ERK, p-p38, p-JNK | Inhibited phosphorylation | figshare.com |

| Mouse Liver (APAP-induced injury) | Nuclear NF-κB | Inhibited translocation | figshare.com |

Immunofluorescence and ELISA

Immunofluorescence and Enzyme-Linked Immunosorbent Assay (ELISA) are crucial immuno-staining techniques used to detect and quantify specific proteins within cells and biological samples. In chiisanoside research, these methods provide visual and quantitative evidence of the compound's impact on key cellular pathways.

Immunofluorescence: This technique uses fluorescently labeled antibodies to bind to specific target proteins within a cell. Under a fluorescence microscope, the location and intensity of the fluorescence reveal the distribution and expression level of the protein. In studies investigating the effects of a chiisanoside derivative on cisplatin-induced ototoxicity, immunofluorescence was employed to visualize the autophagy-related protein LC3B. frontiersin.org The results showed a significantly higher fluorescence intensity for LC3 protein in cells treated with the compound compared to the cisplatin-only group, indicating that the chiisanoside derivative enhances autophagy, a key cellular protective process. frontiersin.org

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In the context of chiisanoside research, ELISA has been used to analyze the expression levels of proteins identified through broader screening methods like transcriptome sequencing. frontiersin.orgresearchgate.net This allows for the validation of how chiisanoside or its derivatives modulate specific proteins involved in pathways like apoptosis and autophagy, providing quantitative data on their up- or down-regulation. frontiersin.orgresearchgate.net

Transcriptome Sequencing and Network Pharmacology Integration

To understand the comprehensive effects of chiisanoside on a systemic level, researchers integrate high-throughput transcriptome sequencing with computational network pharmacology.